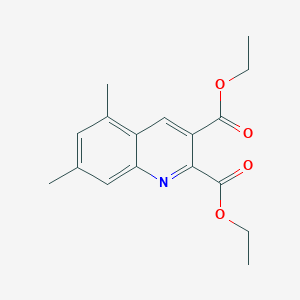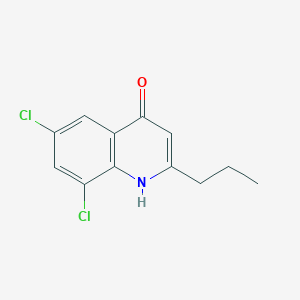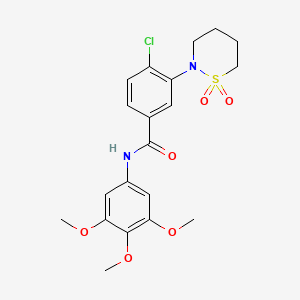![molecular formula C16H10ClN3O2 B12624454 1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- CAS No. 920019-79-0](/img/structure/B12624454.png)
1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a 1H-indazole core with a carboxylic acid group at the 3-position and a 1-[(4-chloro-2-cyanophenyl)methyl] substituent, making it a valuable molecule for various scientific research applications.
Méthodes De Préparation
The synthesis of 1H-indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-cyanobenzyl chloride and indazole-3-carboxylic acid.
Reaction Conditions: The key step involves the nucleophilic substitution of the 4-chloro-2-cyanobenzyl chloride with the indazole-3-carboxylic acid under basic conditions. Common bases used include potassium carbonate or sodium hydroxide.
Industrial Production: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and controlling reaction temperature and time.
Analyse Des Réactions Chimiques
1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the cyano group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyano positions, using reagents like amines or thiols.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Applications De Recherche Scientifique
1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- can be compared with other similar compounds:
Similar Compounds: Compounds such as 1H-indazole-3-carboxylic acid methyl ester, 5-bromo-1H-indazole-3-carbaldehyde, and N,N-dimethyl-1H-indazole-3-carboxamide share structural similarities.
Uniqueness: The presence of the 1-[(4-chloro-2-cyanophenyl)methyl] substituent distinguishes it from other indazole derivatives, potentially imparting unique biological activities and chemical reactivity.
Propriétés
Numéro CAS |
920019-79-0 |
|---|---|
Formule moléculaire |
C16H10ClN3O2 |
Poids moléculaire |
311.72 g/mol |
Nom IUPAC |
1-[(4-chloro-2-cyanophenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C16H10ClN3O2/c17-12-6-5-10(11(7-12)8-18)9-20-14-4-2-1-3-13(14)15(19-20)16(21)22/h1-7H,9H2,(H,21,22) |
Clé InChI |
KCQIECLVXKJPLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione](/img/structure/B12624379.png)
![3-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidine-2,4-dione](/img/structure/B12624381.png)
![7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12624384.png)


![N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide](/img/structure/B12624399.png)
![4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine](/img/structure/B12624404.png)


![4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol](/img/structure/B12624417.png)


![8-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B12624444.png)
